Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Overview
Description
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of benzoic acid and features both amino and bromo substituents on the aromatic ring, making it a versatile compound in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate typically involves the bromination of ethyl 3-amino-4-(methylamino)benzoate. This can be achieved through the reaction of ethyl 3-amino-4-(methylamino)benzoate with bromine in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential pharmacological properties.
Industry: Used in the development of new materials and compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(methylamino)benzoate: Lacks the bromo substituent.
Ethyl 3-amino-5-chloro-4-(methylamino)benzoate: Contains a chloro group instead of a bromo group.
Ethyl 3-amino-5-iodo-4-(methylamino)benzoate: Contains an iodo group instead of a bromo group.
Uniqueness
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, which provide distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-4-(methylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-15-10(14)6-4-7(11)9(13-2)8(12)5-6/h4-5,13H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKTELJVVIKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190058 | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-45-9 | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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